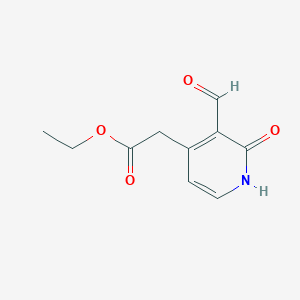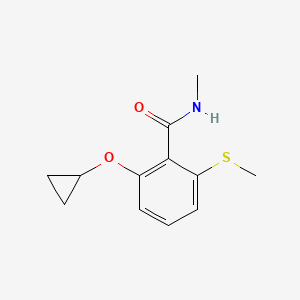
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The specific reagents and conditions for synthesizing this compound may vary depending on the desired yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom or other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups, along with the fluorine atom, can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes, including enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene: Similar in structure but lacks the tert-butoxy group.
1-Tert-butyl-3-cyclopropoxybenzene: Similar but without the fluorine atom.
1-Tert-butoxy-3-cyclopropoxybenzene: Similar but without the fluorine atom.
Uniqueness
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C13H17FO2 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-12-7-9(14)6-11(8-12)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
Clave InChI |
WQZQDQVRZAXVRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


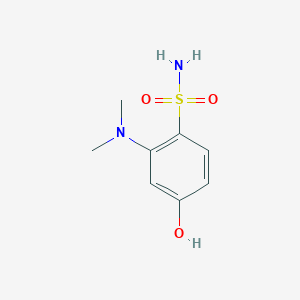

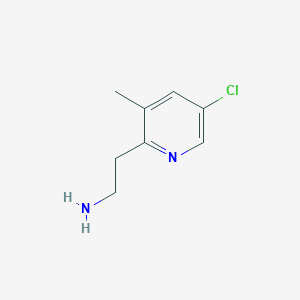
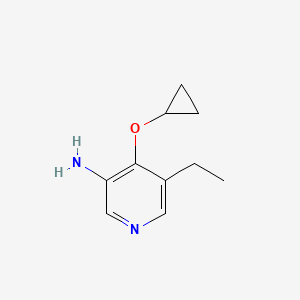

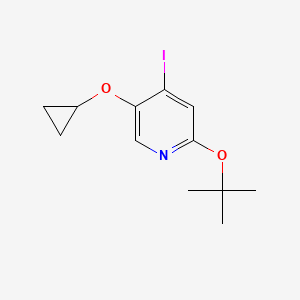
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)


